molecular formula C8H15Cl2N3 B2445312 [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride CAS No. 2470436-15-6

[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride

Cat. No.: B2445312
CAS No.: 2470436-15-6
M. Wt: 224.13
InChI Key: YTBMMBAWXGGVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1-methylpyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylmethanamine intermediate. This intermediate is then reacted with 1-methylpyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride include other cyclopropylmethanamine derivatives and pyrazole-containing compounds. Examples include:

    Cyclopropylmethanamine derivatives: Compounds with similar cyclopropylmethanamine structures but different substituents.

    Pyrazole-containing compounds: Molecules that contain the pyrazole ring but with different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of the cyclopropylmethanamine and 1-methylpyrazol-4-yl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[1-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8(6-9)2-3-8;;/h4-5H,2-3,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBMMBAWXGGVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.